Ethyl 2-bromothiophene-3-carboxylate
Overview
Description
Ethyl 2-bromothiophene-3-carboxylate is an organic compound with the molecular formula C7H7BrO2S . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-bromothiophene-3-carboxylate is1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3
. This indicates that the molecule consists of a thiophene ring (a five-membered ring with one sulfur atom), with a bromine atom and a carboxylate group attached. Physical And Chemical Properties Analysis
Ethyl 2-bromothiophene-3-carboxylate is a liquid at room temperature . It has a molecular weight of 235.10 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
1. Applications in Organic Synthesis
Ethyl 2-bromothiophene-3-carboxylate is utilized in various organic synthesis processes. For instance, Fu et al. (2012) demonstrated its use in palladium-catalyzed direct heteroarylations of heteroaromatics, allowing the formation of biheteroaryls in high yields, a process that is significant for the development of complex organic molecules (Fu, Zhao, Bruneau, & Doucet, 2012). Similarly, Taydakov and Krasnoselskiy (2010) utilized it for efficient bromination of ethyl 5-alkylthiophene-2-carboxylates, a key step in the synthesis of various organic compounds (Taydakov & Krasnoselskiy, 2010).
2. Photophysical Properties
Ethyl 2-bromothiophene-3-carboxylate plays a role in studying photophysical properties. Amati et al. (2010) explored its behavior in photochemical reactions, contributing to understanding the photophysical properties of certain organic compounds (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
3. Synthesis of Biologically Active Compounds
It has applications in the synthesis of biologically active compounds. Sharma et al. (2022) synthesized derivatives using ethyl 5-bromothiophene-2-carboxylate and evaluated their antifungal and antibacterial properties, highlighting its utility in developing new antimicrobial agents (Sharma et al., 2022). Ashalatha, Narayana, and Vijaya Raj (2009) also synthesized novel chalcones and evaluated their anti-inflammatory and antimicrobial activities, demonstrating the potential of ethyl 2-bromothiophene-3-carboxylate in medicinal chemistry (Ashalatha, Narayana, & Vijaya Raj, 2009).
4. Application in Materials Science
In materials science, Lee, Shim, and Shin (2002) used a bromothiophene derivative for the preparation of polyterthiophenes, a conductive polymer with potential applications in electronic devices (Lee, Shim, & Shin, 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-bromothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYDQPWWVZTVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464418 | |
Record name | Ethyl 2-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromothiophene-3-carboxylate | |
CAS RN |
632325-50-9 | |
Record name | Ethyl 2-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.